ethyl 2-(5-chloropyridin-3-yl)oxyacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines.
Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Scientific Research Applications
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: An intermediate in the synthesis of anticoagulant drugs.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Used in the synthesis of various organic compounds.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Similar structure but with an amino group instead of an oxy group.
Uniqueness
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the ester group also provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 |
InChI Key |
FZCCJBRCMIVFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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